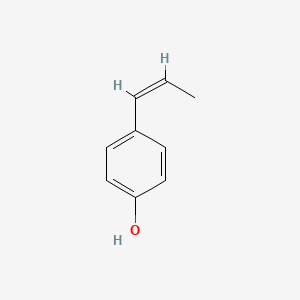
(Z)-4-(1-Propenyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Z)-4-(1-Propenyl)phenol” is a chemical compound that is part of the phenol family . Phenols are known to readily react with the hydroxyl radical (OH˙), which is the most powerful atmospheric oxidant and is also most often used in advanced oxidation processes (AOP) for wastewater treatment .
Synthesis Analysis
The synthesis of “this compound” can involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Molecular Structure Analysis
The molecular structure of “this compound” is similar to that of other phenols, with the addition of a propenyl group . The position of substituents on the aromatic ring is important for the formation of adducts .Chemical Reactions Analysis
In terms of chemical reactions, “this compound” can undergo a variety of transformations. For instance, it can be involved in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are similar to those of other phenols. It is known to readily react with the hydroxyl radical (OH˙), especially at higher temperatures .作用機序
将来の方向性
Future research on “(Z)-4-(1-Propenyl)phenol” could focus on further developing the synthesis process, exploring new chemical reactions, and investigating its potential applications in various fields . The selective hydrogenation of phenol to cyclohexane or cyclohexanol over a bifunctional Pd/NaY catalyst by regulating the solvent polarity is a promising area of research .
特性
CAS番号 |
85960-81-2 |
|---|---|
分子式 |
C9H10O |
分子量 |
134.17 g/mol |
IUPAC名 |
4-[(Z)-prop-1-enyl]phenol |
InChI |
InChI=1S/C9H10O/c1-2-3-8-4-6-9(10)7-5-8/h2-7,10H,1H3/b3-2- |
InChIキー |
UMFCIIBZHQXRCJ-IHWYPQMZSA-N |
異性体SMILES |
C/C=C\C1=CC=C(C=C1)O |
SMILES |
CC=CC1=CC=C(C=C1)O |
正規SMILES |
CC=CC1=CC=C(C=C1)O |
| 85960-81-2 | |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


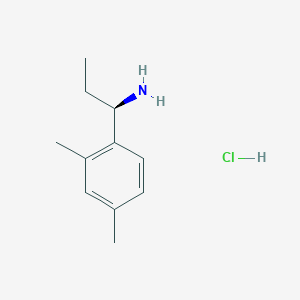
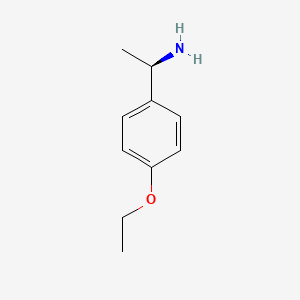
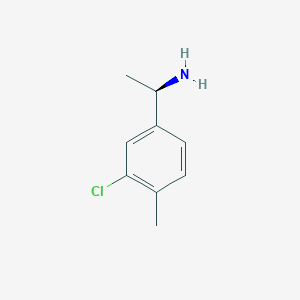

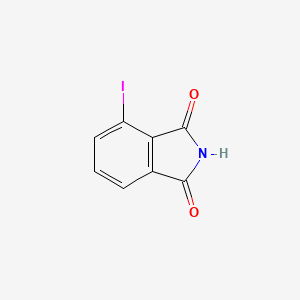
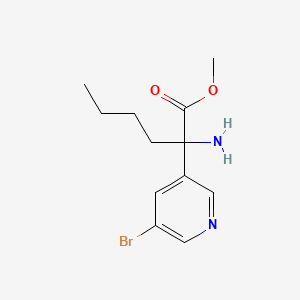
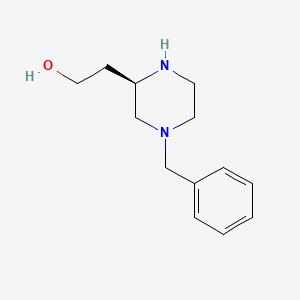
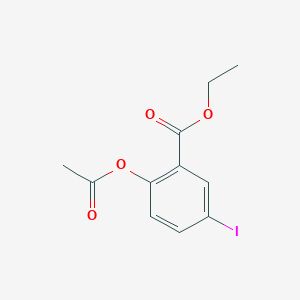
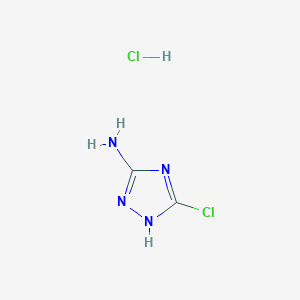



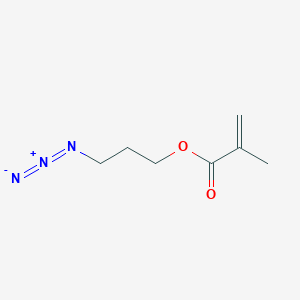
![alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester](/img/no-structure.png)
